

# An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime

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## Compound of Interest

Compound Name: 3-Fluoro-4-nitrobenzaldehyde  
oxime

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This technical guide provides a comprehensive literature review of **3-Fluoro-4-nitrobenzaldehyde oxime**, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and potential biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using DOT language are included to illustrate key processes.

## Core Compound Properties

**3-Fluoro-4-nitrobenzaldehyde oxime** is synthesized from its corresponding aldehyde, 3-Fluoro-4-nitrobenzaldehyde. The properties of the starting material are crucial for the synthesis and are summarized below.

Property	Value	Source
Molecular Formula	C7H4FNO3	[1][2]
Molecular Weight	169.11 g/mol	[1][2]
Appearance	White to off-white powder or crystal	[2]
Melting Point	53-58 °C	[2]
CAS Number	160538-51-2	[1]

Table 1: Physicochemical Properties of 3-Fluoro-4-nitrobenzaldehyde.

## Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

The synthesis of **3-Fluoro-4-nitrobenzaldehyde oxime** follows a general oximation reaction of the corresponding aldehyde with hydroxylamine. Several methods have been reported for the synthesis of aryl oximes, which can be adapted for this specific compound.

### Experimental Protocol: General Oximation Method

A widely applicable method for the synthesis of aryl oximes involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

- 3-Fluoro-4-nitrobenzaldehyde
- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl)
- Sodium acetate (CH<sub>3</sub>COONa) or another suitable base
- Ethanol
- Water

Procedure:

- Dissolve 3-Fluoro-4-nitrobenzaldehyde in ethanol in a round-bottom flask.
- Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask.
- The molar ratio of aldehyde to hydroxylamine hydrochloride to base is typically 1:1.5:2.5.
- Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the mixture into cold water to precipitate the oxime.
- Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

A catalyst-free synthesis in a mineral water/methanol solvent mixture has also been reported for other benzaldehyde oximes and could be a greener alternative.<sup>[4]</sup>

## Spectroscopic Characterization

While specific spectral data for **3-Fluoro-4-nitrobenzaldehyde oxime** is not readily available in the searched literature, the expected characteristic spectroscopic features can be predicted based on the analysis of similar compounds.

Spectroscopic Data	Expected Characteristics
<sup>1</sup> H NMR	Aromatic protons in the range of 7.0-8.5 ppm, an oxime proton (-NOH) as a singlet around 11.0-12.0 ppm, and an aldehydic proton of the oxime (CH=N) as a singlet around 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals.
<sup>13</sup> C NMR	Aromatic carbons in the range of 110-150 ppm, and the oxime carbon (C=N) around 145-155 ppm.
IR Spectroscopy	A broad O-H stretching band around 3200-3600 cm <sup>-1</sup> , a C=N stretching band around 1640-1690 cm <sup>-1</sup> , and N-O stretching around 930-960 cm <sup>-1</sup> .
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) corresponding to the molecular weight of the compound (C <sub>7</sub> H <sub>5</sub> FN <sub>2</sub> O <sub>3</sub> , MW: 184.13 g/mol ).

Table 2: Predicted Spectroscopic Data for **3-Fluoro-4-nitrobenzaldehyde Oxime**.

## Potential Applications and Biological Activity

Oxime derivatives are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this functional group.[5] They are known to exhibit a wide range of biological activities.

### Antimicrobial and Anticancer Potential

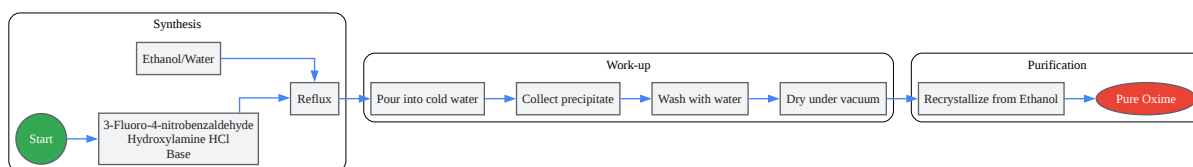
Numerous studies have reported the antimicrobial and anticancer properties of various oxime derivatives.[5] The presence of a nitro group and a fluorine atom in **3-Fluoro-4-nitrobenzaldehyde oxime** may enhance its biological activity. Fluorinated organic compounds often exhibit increased metabolic stability and binding affinity to biological targets.

While no specific studies on the biological activity of **3-Fluoro-4-nitrobenzaldehyde oxime** were identified, its structural similarity to other biologically active nitro- and fluoro-substituted aromatic compounds suggests it could be a candidate for screening in these areas.

## Visual Diagrams

### Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **3-Fluoro-4-nitrobenzaldehyde oxime**.

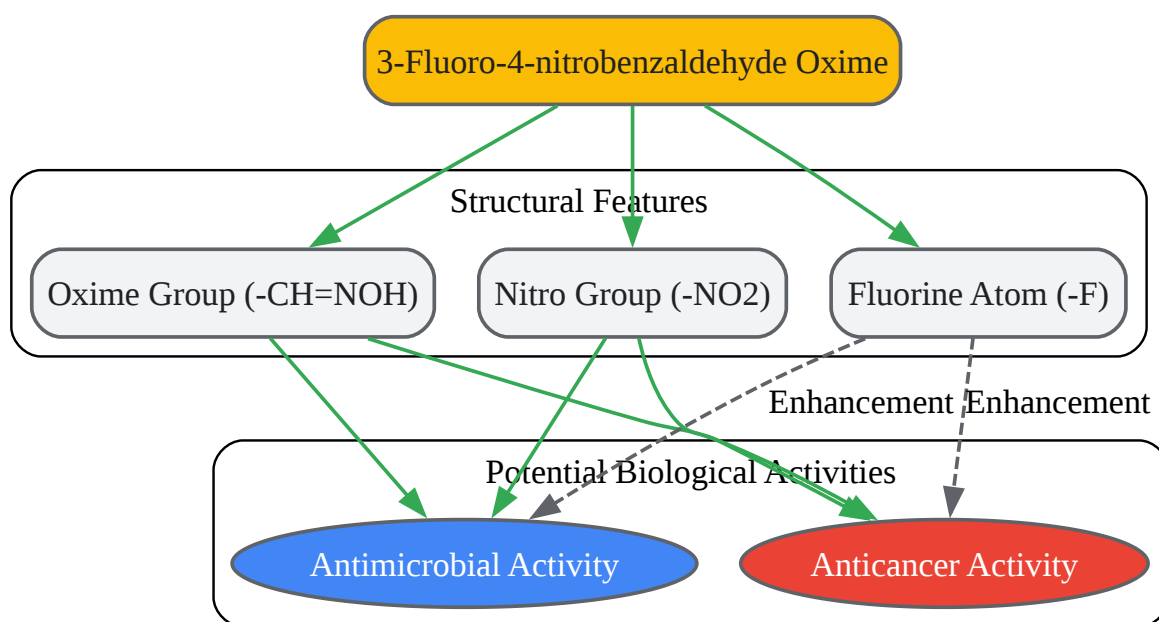


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Caption: General workflow for the synthesis of **3-Fluoro-4-nitrobenzaldehyde oxime**.

## Logical Relationship of Potential Activities

The following diagram illustrates the logical relationship between the structural features of the molecule and its potential biological activities.



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Caption: Relationship between structural features and potential biological activities.

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## References

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